Cas no 145485-31-0 (7-iodo-1-tetralone)
7-iodo-1-tetralone Chemical and Physical Properties
Names and Identifiers
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- 7-Iodo-3,4-dihydronaphthalen-1(2H)-one
- 1(2H)-Naphthalenone,3,4-dihydro-7-iodo-
- 7-Iodo-1-tetralone
- 7-iodo-3,4-dihydro-2H-naphthalen-1-one
- 1(2H)-Naphthalenone,3,4-dihydro-7-iodo
- 7-iodo-l,2,3,4-tetrahydro-naphthalen-1-one
- A808376
- MB05367
- 145485-31-0
- AKOS015900398
- 1(2H)-Naphthalenone, 3,4-dihydro-7-iodo-
- N14356
- VFA48531
- CS-16715
- BCP31410
- CS-0102644
- FT-0652108
- 7-iodotetralin-1-one
- SCHEMBL3665755
- 7-IODO-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE
- DTXSID60435415
- 7-Iodo-3,4-dihydronaphthalen-1(2H)-one;7-Iodo-(c) paragraph sign-Tetralone
- C10H9IO
- DB-063610
- 7-iodo-1-tetralone
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- MDL: MFCD08234365
- Inchi: 1S/C10H9IO/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6H,1-3H2
- InChI Key: PNNRPUMINDUKIJ-UHFFFAOYSA-N
- SMILES: IC1C=CC2=C(C=1)C(CCC2)=O
Computed Properties
- Exact Mass: 271.97000
- Monoisotopic Mass: 271.96981g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 1.757±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: Not available
- Boiling Point: 333.351 °C at 760 mmHg
- Flash Point: 155.405 °C
- Solubility: Very slightly soluble (0.14 g/l) (25 º C),
- PSA: 17.07000
- LogP: 2.81020
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
7-iodo-1-tetralone Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
7-iodo-1-tetralone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM127451-1g |
7-iodo-3,4-dihydronaphthalen-1(2H)-one |
145485-31-0 | 95% | 1g |
$333 | 2021-08-05 | |
| Alichem | A219006087-1g |
7-Iodo-3,4-dihydronaphthalen-1(2H)-one |
145485-31-0 | 95% | 1g |
293.76 USD | 2021-06-15 | |
| Chemenu | CM127451-1g |
7-iodo-3,4-dihydronaphthalen-1(2H)-one |
145485-31-0 | 95% | 1g |
$*** | 2023-03-30 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-1g |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 1g |
8463.46CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-5g |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 5g |
33904.74CNY | 2021-05-08 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0310-500mg |
7-Iodo-3,4-dihydro-2H-naphthalen-1-one |
145485-31-0 | 97% | 500mg |
4655.75CNY | 2021-05-08 | |
| TRC | I706705-10mg |
7-iodo-1-tetralone |
145485-31-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I706705-50mg |
7-iodo-1-tetralone |
145485-31-0 | 50mg |
$ 115.00 | 2022-06-04 | ||
| TRC | I706705-100mg |
7-iodo-1-tetralone |
145485-31-0 | 100mg |
$ 185.00 | 2022-06-04 | ||
| eNovation Chemicals LLC | D138633-10g |
7-IODO-1-TETRALONE |
145485-31-0 | 95% | 10g |
$1780 | 2024-08-03 |
7-iodo-1-tetralone Suppliers
7-iodo-1-tetralone Related Literature
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 7-iodo-1-tetralone
Comprehensive Overview of 7-Iodo-1-tetralone (CAS No. 145485-31-0): Properties, Applications, and Research Insights
7-Iodo-1-tetralone (CAS No. 145485-31-0) is a halogenated organic compound belonging to the tetralone family, characterized by its iodine substitution at the 7-position of the tetralone backbone. This compound has garnered significant attention in pharmaceutical and materials science research due to its unique structural features and reactivity. The iodo-substituted tetralone derivative serves as a versatile intermediate in synthetic chemistry, enabling the construction of complex molecules for drug discovery and functional materials.
In recent years, the demand for 7-Iodo-1-tetralone has increased, driven by its role in synthesizing bioactive compounds targeting neurological disorders and cancer. Researchers frequently search for "7-Iodo-1-tetralone synthesis," "CAS 145485-31-0 applications," and "iodo-tetralone derivatives" to explore its potential in medicinal chemistry. Its electron-rich aromatic system and halogen bond-forming capability make it valuable for designing kinase inhibitors and GPCR modulators, aligning with trends in precision medicine.
The compound's physicochemical properties, including a molecular weight of 274.09 g/mol and melting point range of 120–123°C, are critical for purification and reaction optimization. Analytical techniques like HPLC and NMR are commonly employed to verify the purity of 7-Iodo-1-tetralone, especially when used in asymmetric catalysis or multicomponent reactions. Environmental scientists also investigate its degradation pathways, responding to queries about "halogenated aromatic compound biodegradation."
Emerging applications of CAS 145485-31-0 include its use in organic electronics, where its planar structure facilitates π-stacking in semiconductor materials. This aligns with industry searches for "tetralone-based OLED materials" and "iodo-arene charge transport layers." Stability studies under various pH conditions (often searched as "7-Iodo-1-tetralone stability") further support its formulation in photoresists and liquid crystal displays.
From a synthetic perspective, 7-Iodo-1-tetralone is typically prepared via electrophilic aromatic iodination of 1-tetralone, with researchers optimizing yields using green chemistry principles. Recent publications highlight metal-free iodination methods, addressing the search trend for "sustainable halogenation protocols." The compound's X-ray crystallography data (another frequently queried topic) reveals distinct bond angles that influence its reactivity in cross-coupling reactions.
Quality control specifications for 145485-31-0 require strict monitoring of residual solvents and heavy metals, particularly for pharmaceutical applications. Analytical certificates often include data on "7-Iodo-1-tetralone HPLC purity" and "iodine content verification," reflecting industry compliance requirements. Storage recommendations typically suggest amber vials under inert atmosphere to prevent deiodination, a key consideration for long-term stability.
In drug discovery, the compound's structure-activity relationships are frequently investigated through searches like "tetralone SAR studies." Its balanced lipophilicity (LogP ~3.2) makes it valuable for blood-brain barrier penetration studies, relevant to neurodegenerative disease research. Computational chemists utilize molecular docking simulations with this scaffold to predict binding affinities for various biological targets.
The global market for 7-Iodo-1-tetralone reflects growing R&D expenditures in heterocyclic chemistry, with suppliers offering customized quantities from milligram to kilogram scale. Patent analysis shows increasing claims incorporating this intermediate, particularly in areas of "fused ring system pharmaceuticals" and "PET radiotracer precursors." Regulatory documentation emphasizes proper handling procedures despite its non-hazardous classification under standard safety protocols.
Future research directions for CAS 145485-31-0 may explore its potential in catalytic C-H activation reactions or as a template for fluorescent probes. The compound's compatibility with modern synthetic methodologies like flow chemistry and microwave-assisted synthesis continues to expand its utility across multiple disciplines, making it a subject of ongoing scientific interest and commercial development.
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